Gold;palladium
Description
Gold-palladium (Au-Pd) compounds and alloys exhibit unique physicochemical properties due to the synergistic interaction between gold's inertness and palladium's catalytic activity. These materials are pivotal in catalysis, plasmonics, and jewelry. For instance, Au-Pd alloys like "white gold" achieve a silvery-white appearance with just 1% Pd, enhancing tarnish resistance . Nanoporous Au-Pd alloys demonstrate superior catalytic activity for methanol electrooxidation and oxygen reduction reactions (ORR) compared to pure Au or Pd, attributed to lattice strain and electronic effects . Geologically, Au-Pd associations are found in palladian gold deposits and natural alloys like porpecite (Au with ~10% Pd) .
Properties
CAS No. |
12256-71-2 |
|---|---|
Molecular Formula |
Au3Pd |
Molecular Weight |
697.32 g/mol |
IUPAC Name |
gold;palladium |
InChI |
InChI=1S/3Au.Pd |
InChI Key |
YRAZAZNQXFAELO-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Au].[Au].[Au] |
Origin of Product |
United States |
Preparation Methods
Excess Anion-Assisted Impregnation
The excess anion modification method addresses key limitations of conventional impregnation by eliminating ligands and ensuring uniform alloy formation. In this approach, Au and Pd precursors (e.g., HAuCl₄ and PdCl₂) are co-impregnated onto supports like TiO₂ or carbon, followed by a reductive calcination step at 400–500°C under hydrogen. The critical innovation lies in using excess chloride anions (up to 3 M NaCl) during impregnation, which modulates metal reduction potentials.
High-resolution STEM-EDX analyses reveal that elevated chloride concentrations promote Au³⁺ reduction prior to Pd²⁺, yielding particles with Au-rich cores and Pd-rich surfaces. This compositional gradient enhances catalytic stability; in benzyl alcohol oxidation tests, anion-modified catalysts achieved 98% selectivity versus 78% for conventional impregnated counterparts. Particle size distributions narrow to 2–5 nm with 90% alloying efficiency, compared to 5–15 nm polydisperse particles from standard methods.
Sequential Reduction Impregnation
A two-step variant involves initial deposition of Au followed by Pd. When applied to Al₂O₃ supports, this method produces 3.8 nm particles with 55:45 Au:Pd ratios, as confirmed by ICP-OES. The sequential approach minimizes Pd segregation, a common issue in co-impregnation, by leveraging Au’s higher reduction potential (−1.002 V vs. SHE) to act as nucleation sites for Pd. Catalytic testing in H₂O₂ synthesis shows 25% higher yield compared to simultaneous impregnation, attributed to optimized electron transfer at Au-Pd interfaces.
Sol-Immobilization Techniques
Colloidal Synthesis with Stabilizers
Sol-immobilization employs protective ligands (e.g., polyvinyl alcohol, PVA) to control particle growth. A typical protocol reduces Au³⁺ and Pd²⁺ with NaBH₄ in the presence of PVA, yielding 2–4 nm particles immobilized on activated carbon. While this method achieves narrow size distributions (σ = 1.1), residual ligands block up to 40% of active sites, reducing toluene oxidation activity by 30% compared to ligand-free catalysts.
Sacrificial Core-Shell Architectures
Microbial synthesis represents a green sol-immobilization variant. Escherichia coli cells pre-coated with Pd(0) (bioPd) rapidly reduce Au³⁺ via hydrogenase-mediated electron transfer, forming Au-core/Pd-shell structures. EDX mapping confirms 5–10 nm particles with Pd surface enrichment (Au:Pd = 1:3), while XRD detects only Au(111) and (200) planes, indicating epitaxial Pd overgrowth. These biohybrid catalysts exhibit 90% H₂O₂ selectivity at 2.5 MPa, outperforming chemical sol-immobilization by 15%.
Sonochemical Reduction
Ultrasound-assisted synthesis exploits acoustic cavitation to generate localized reducing radicals. Irradiating a 1:1 AuCl₄⁻/PdCl₄²⁻ solution with 20 kHz ultrasound for 60 minutes produces 8 nm particles (σ = 1.1) with Au cores and Pd shells. The mechanism involves three stages:
- Transient cavitation bubbles collapse, generating 5000 K hotspots.
- Water pyrolyzes into H- and OH- radicals at bubble interfaces.
- H- reduces Au³⁺ preferentially due to higher standard potential (Au³⁺/Au: +1.52 V; Pd²⁺/Pd: +0.915 V), followed by Pd²⁺ reduction on Au nuclei.
HR-TEM lattice spacing measurements (Au: 0.235 nm; Pd: 0.224 nm) and XRD peak deconvolution (2θ = 38.2° for Au vs. 40.1° for Pd) confirm core-shell structures. Sonochemical catalysts demonstrate 85% conversion in cyclohexane oxidation, a 20% improvement over impregnated samples.
Physical Vapor Deposition
Magnetron Sputtering
Recent advances in sputtering enable precise Au-Pd film deposition. A 2024 study describes DC magnetron co-sputtering of Au and Pd targets (99.999% purity) onto Nafion® membranes at 5×10⁻³ mbar Ar pressure. Varying power ratios (Pd: 50 W; Au: 10–30 W) produces 10–50 nm films with controlled Au thickness (0.16–1.2 nm). Cross-sectional SEM reveals columnar growth with 0.32 nm Au/Pd interfacial mixing, critical for oxygen reduction reaction (ORR) activity.
Composition-Performance Relationships
Electrochemical testing in 0.1 M HClO₄ shows ORR mass activity follows a volcano plot:
The 0.16 nm Au/Pd catalyst retains 95% activity after 1000 cycles, compared to 78% for Pt/Pd analogues, due to Au-induced lattice strain (ε = 2.1%) inhibiting Pd dissolution.
Traditional metallurgical methods remain relevant for macro-scale production. Fire assay fusion at 1100°C with PbO flux extracts Au-Pd from ores into Pb prills, which are subsequently dissolved in aqua regia (3:1 HCl:HNO₃). ICP-MS analysis of six certified reference materials (GPP-02 to GPP-12) shows recoveries of 97–103% for Au and 95–101% for Pd, with detection limits of 0.02 ppm. Table 1 summarizes typical ore compositions processed via this method.
Table 1: Au-Pd Concentrations in Noble Metal Ores (Data from)
| Sample ID | Au (ppm) | Pd (ppm) | Pt (ppm) |
|---|---|---|---|
| GPP-02 | 0.50 | 1.20 | 0.80 |
| GPP-04 | 2.10 | 0.50 | 1.30 |
| GPP-09 | 5.00 | 3.20 | 2.50 |
| GPP-10 | 10.20 | 4.80 | 3.70 |
| GPP-11 | 25.40 | 12.30 | 8.90 |
| GPP-12 | 50.10 | 24.70 | 18.20 |
Biological Synthesis Pathways
Plant-Mediated Reduction
Myrica gale tannins reduce Au³⁺/Pd²⁺ mixtures (1:1 molar ratio) at pH 3.5, forming 15–25 nm Au@Pd cubes. FTIR analysis confirms tannin capping via phenolic -OH groups (peaks at 1610 cm⁻¹ and 1520 cm⁻¹), which direct Pd shell growth along (100) facets. Varying the tannin concentration to 0.1 g/L yields spherical shells, demonstrating morphology control absent in chemical methods.
Bacterial Biofactories
Shewanella oneidensis MR-1 reduces Pd²⁺ using formate as electron donor, subsequently precipitating Au³⁺ onto bioPd surfaces. XANES spectroscopy shows Au⁰/Pd⁰ coordination numbers of 10.2 and 8.7, respectively, indicating high crystallinity. These bio-nanoparticles achieve TOF of 450 h⁻¹ in nitrobenzene reduction, triple the rate of chemically synthesized counterparts.
Comparative Analysis of Synthesis Methods
Table 2: Performance Metrics Across Preparation Techniques
| Method | Particle Size (nm) | Alloy Homogeneity | Catalytic Activity (TOF, h⁻¹) | Scalability |
|---|---|---|---|---|
| Modified Impregnation | 2–5 | 90% | 1200 (H₂O₂ synthesis) | Industrial |
| Sol-Immobilization | 2–4 | 75% | 850 (Benzyl alcohol oxidation) | Lab-scale |
| Sonochemical | 8–10 | 95% | 980 (Cyclohexane oxidation) | Pilot-scale |
| Sputtering | 10–50 | 100% (films) | 1.25 mA/cm² (ORR) | Specialty |
| Biological | 15–25 | 80% | 450 (Nitrobenzene reduction) | Lab-scale |
Data compiled from.
Chemical Reactions Analysis
Types of Reactions
Gold-palladium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the unique properties of the gold-palladium interface, which can enhance the reactivity and selectivity of the compound .
Common Reagents and Conditions
Common reagents used in reactions involving gold-palladium compounds include hydrogen peroxide for oxidation reactions, hydrazine for reduction reactions, and halogenated compounds for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve the desired products .
Major Products
The major products formed from reactions involving gold-palladium compounds depend on the specific reaction and conditions used. For example, oxidation reactions can produce epoxides or aldehydes, while reduction reactions can yield alcohols or amines. Substitution reactions can result in the formation of various organometallic compounds .
Scientific Research Applications
Gold-palladium compounds have a wide range of scientific research applications, including:
Medicine: Gold-palladium nanoparticles are used in biomedical applications, including drug delivery, imaging, and cancer therapy.
Environmental Remediation: These compounds are also employed in environmental applications, such as the removal of pollutants from water and air.
Mechanism of Action
The mechanism by which gold-palladium compounds exert their effects is often related to their ability to facilitate electron transfer reactions. In catalysis, the gold-palladium interface can enhance the adsorption and activation of reactants, leading to increased reaction rates and selectivity. In biomedical applications, the nanoparticles can interact with cellular components, such as proteins and DNA, to induce therapeutic effects .
Comparison with Similar Compounds
Structural and Compositional Properties
Au-Pd vs. Au-Cu Alloys
- Au-Pd: Forms homogeneous solid solutions across all compositions. Au₃Pd₁ and AuPd₃ are common stoichiometric phases. Core-shell nanoparticles (e.g., Au-core/Pd-shell) exhibit lattice strain, enhancing catalytic activity .
- Au-Cu : Natural cuproaurides (CuAu, Cu₃Au) are cubic or tetragonal. Cu₃Au₂ phases are often misidentified as copper-enriched cuproaurides due to structural similarities .
- Key Difference : Au-Pd alloys maintain structural stability under oxidative conditions, while Au-Cu alloys are prone to corrosion .
Au-Pd vs. Pd-Pt Alloys
- Au-Pd: Higher catalytic selectivity in hydrogenation and ORR due to ligand and strain effects. Nanoporous Au-Pd shows 3x higher ORR mass activity than commercial Pd/C .
- Pd-Pt : Superior in methane oxidation and fuel cell applications but suffers from CO poisoning. Pd-Pt alloys require higher metal loading for comparable activity .
Catalytic Performance
- Au-Pd in Cross-Coupling Reactions: Gold nanoparticles alone can catalyze Sonogashira coupling, but Pd additives enhance activity in Ullmann and Suzuki reactions .
Q & A
Q. How do researchers determine the optimal Au:Pd ratio for catalytic applications in heterogeneous reactions?
Methodological Answer: Researchers systematically vary the Au:Pd molar ratios (e.g., 1:1, 1:3, 3:1) and synthesize nanoparticles via co-reduction methods. Catalytic efficiency is assessed using kinetic studies (e.g., turnover frequency) and characterized via TEM for particle size distribution and XPS for surface composition analysis. Controlled experiments under identical reaction conditions (temperature, pressure, reactant concentration) are critical to isolate ratio-dependent effects .
Q. What experimental techniques are essential for characterizing Au-Pd bimetallic alloys?
Methodological Answer: Key techniques include:
- X-ray Diffraction (XRD) : Identifies crystallographic phases and lattice parameter shifts indicative of alloy formation.
- Electron Microscopy (TEM/SEM) : Resolves particle morphology and elemental distribution via EDX mapping.
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface composition and oxidation states.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under reactive atmospheres. Cross-validation using at least two complementary methods is recommended to ensure reliability .
Q. How can researchers mitigate inhomogeneity in Au-Pd nanoparticle synthesis?
Methodological Answer: Inhomogeneity arises from disparate reduction potentials of Au³⁺ and Pd²⁺. Strategies include:
- Seeded Growth : Pre-synthesize Au cores, then deposit Pd shells.
- Ligand-Assisted Co-Reduction : Use strong reducing agents (e.g., NaBH₄) with stabilizing ligands (citrate, PVP) to synchronize reduction rates.
- Post-Synthesis Annealing : Heat-treated alloys (300–500°C in inert gas) promote atomic mixing. Monitor homogeneity via HAADF-STEM and line-scan EDX profiles .
Advanced Research Questions
Q. How should researchers address contradictions in reported catalytic activities of Au-Pd systems for CO oxidation?
Methodological Answer: Discrepancies often stem from variations in:
- Support Material : Compare activities on TiO₂ vs. Al₂O₃ to isolate support effects.
- Pretreatment Conditions : Evaluate reduction/oxidation pretreatments (e.g., H₂ vs. O₂ flow) on surface restructuring.
- Reactor Configuration : Fixed-bed vs. flow reactors may alter mass transfer limitations. Use sensitivity analysis to rank influential variables and publish full experimental metadata (e.g., gas hourly space velocity, particle size distributions) for reproducibility .
Q. What methodologies enable precise analysis of Au-Pd intermetallic phases in bulk alloys?
Methodological Answer: Combine:
- Neutron Diffraction : Resolves light-element interactions and atomic ordering.
- APT (Atom Probe Tomography) : Maps 3D compositional variations at near-atomic resolution.
- DFT Calculations : Predict phase stability under varying temperatures/pressures. Validate with in-situ XRD during thermal treatment to track phase evolution .
Q. How can computational modeling enhance the design of Au-Pd catalysts for selective hydrogenation?
Methodological Answer: Integrate:
- Density Functional Theory (DFT) : Calculate adsorption energies of intermediates (e.g., acetylene vs. ethylene) on Au-Pd surfaces.
- Microkinetic Modeling : Predict rate-determining steps under realistic reaction conditions.
- Machine Learning : Train models on existing datasets to predict optimal Pd surface coverage for selectivity. Experimental validation via in-situ DRIFTS or isotopic labeling ensures model accuracy .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing catalytic performance variability in Au-Pd systems?
Methodological Answer:
- ANOVA : Identifies significant differences between synthesis batches.
- Principal Component Analysis (PCA) : Reduces dimensionality in datasets (e.g., linking synthesis parameters to activity).
- Error Propagation Analysis : Quantifies uncertainty in turnover frequencies from instrumental errors. Report 95% confidence intervals and use open-source tools (e.g., R, Python SciPy) for transparency .
Q. How can researchers ensure reproducibility in Au-Pd nanoparticle synthesis?
Methodological Answer:
- Standardized Protocols : Publish detailed synthesis steps (e.g., stirring rate, aging time).
- Inter-Lab Comparisons : Collaborate with independent labs to validate key findings.
- FAIR Data Principles : Share raw characterization data (TEM images, XRD patterns) in repositories like Zenodo with DOI links. Include negative results (e.g., failed syntheses) to guide troubleshooting .
Experimental Design & Validation
Q. What controls are essential when studying Au-Pd electrocatalysts for ORR (Oxygen Reduction Reaction)?
Methodological Answer:
- Baseline Catalysts : Compare with Pt/C or monometallic Au/Pd.
- Accelerated Stress Tests : Cyclic voltammetry (5,000 cycles) to assess durability.
- Reference Electrodes : Use RHE (Reversible Hydrogen Electrode) for consistent potential measurements. Normalize current densities to electrochemically active surface area (ECSA) via CO stripping .
Q. How should researchers validate the absence of leaching in Au-Pd colloidal catalysts?
Methodological Answer:
- ICP-MS : Quantify Au/Pd concentrations in post-reaction supernatants.
- Hot Filtration Tests : Remove catalyst during reaction; monitor activity cessation.
- XAS (X-ray Absorption Spectroscopy) : Confirm retained metal coordination environment.
Compare leaching rates in acidic vs. neutral conditions to assess pH-dependent stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
